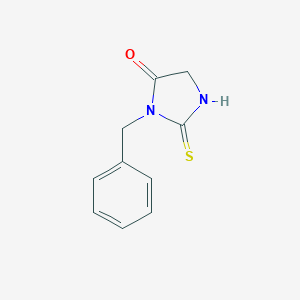

3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one is a chemical compound with the molecular formula C₁₀H₁₀N₂OS and a molecular weight of 206.26 g/mol . This compound is known for its unique structure, which includes a benzyl group, a mercapto group, and an imidazole ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one typically involves the reaction of benzylamine with carbon disulfide and formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazole ring . The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Ethanol or methanol

Catalyst: Sodium hydroxide or potassium hydroxide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Reactors: Continuous stirred-tank reactors (CSTR)

Purification: Crystallization and recrystallization

Quality Control: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy

Analyse Des Réactions Chimiques

Types of Reactions

3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Disulfides and sulfoxides.

Reduction: Reduced imidazole derivatives.

Substitution: Halogenated benzyl derivatives.

Applications De Recherche Scientifique

Chemical Research

3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation to form disulfides and reduction of the imidazole ring—makes it significant in organic synthesis.

Biological Research

The compound is studied for its potential as an enzyme inhibitor. The mercapto group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. This property is particularly relevant in drug design and development.

Pharmacological Applications

Recent studies have highlighted the compound's potential therapeutic properties:

- Anti-inflammatory Activity : Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects comparable to standard drugs like diclofenac .

- Antimicrobial Properties : The compound has been investigated for its efficacy against various bacterial strains, showing promising results in inhibiting microbial growth .

Industrial Applications

In industrial settings, this compound is utilized in developing new materials and chemical processes. Its unique chemical properties facilitate innovative applications in material science and catalysis.

Case Studies

Mécanisme D'action

The mechanism of action of 3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The mercapto group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The imidazole ring can interact with metal ions and other cofactors, affecting various biochemical pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-mercapto-1-methylimidazole

- 2-mercapto-4-methylimidazole

- 2-mercapto-5-methylimidazole

Uniqueness

3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one is unique due to the presence of the benzyl group, which enhances its lipophilicity and potential interactions with biological membranes. This structural feature distinguishes it from other mercaptoimidazole derivatives and contributes to its unique chemical and biological properties .

Activité Biologique

3-Benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one (CAS Number: 39123-65-4) is a compound with significant biological activity, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Molecular Formula : C₁₀H₁₀N₂OS

Molecular Weight : 206.26 g/mol

The compound is synthesized through a reaction involving benzylamine, carbon disulfide, and formaldehyde under basic conditions. The synthesis typically occurs in ethanol or methanol using sodium hydroxide or potassium hydroxide as a catalyst. The reaction proceeds through the formation of an intermediate that cyclizes to form the imidazole ring .

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.

- Anti-inflammatory Effects : Potentially useful in reducing inflammation in various biological systems.

- Enzyme Inhibition : Acts as an enzyme inhibitor by forming covalent bonds with cysteine residues in proteins.

Antimicrobial Activity

Several studies have highlighted the antimicrobial efficacy of this compound against various pathogens. The following table summarizes key findings from recent research:

| Pathogen | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 15.6 | Chloramphenicol | 24.6 |

| Escherichia coli | 20.0 | Cephalothin | 135.0 |

| Candida albicans | 7.8 | Miconazole | 7.8 |

The compound demonstrated superior activity against Staphylococcus aureus with a MIC of 15.6 µg/mL compared to chloramphenicol .

The mechanism of action involves the interaction of the mercapto group with cysteine residues in target enzymes, leading to inhibition of their activity. The imidazole ring can also interact with metal ions, impacting various biochemical pathways essential for microbial survival .

Case Studies

-

Study on Antibacterial Activity :

A recent study evaluated the antibacterial properties of various derivatives of imidazole compounds, including this compound. It was found that this compound exhibited notable activity against resistant strains of E. coli and S. aureus, suggesting its potential as a lead compound for developing new antibiotics . -

Anti-inflammatory Research :

In another study focused on inflammatory responses, the compound was shown to reduce cytokine production in macrophages stimulated by lipopolysaccharides (LPS). This indicates its potential application in treating inflammatory diseases .

Propriétés

IUPAC Name |

3-benzyl-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c13-9-6-11-10(14)12(9)7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDIIUSNPCPWLIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)N1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.